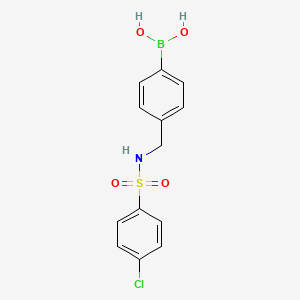

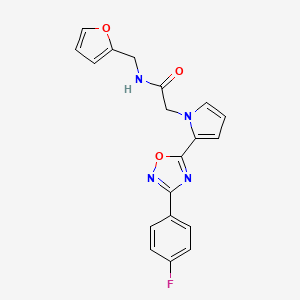

N-(2-甲氧基-2-(2-甲氧基苯基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . Protocols such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

合成和生物活性

抗菌和抗氧化研究:Raghavendra 等人 (2016 年) 的一项研究探索了噻吩衍生物的合成,证明了它们的显着的抗菌和抗氧化活性。这些化合物,包括 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯,展示了优异的抗菌和抗真菌特性。此外,某些衍生物表现出深远的抗氧化潜力,表明它们在针对氧化应激相关疾病的治疗剂开发中的相关性 (Raghavendra 等人,2016 年)。

抗增殖和肿瘤细胞选择性:Thomas 等人 (2017 年) 研究了 5-烷基-2-氨基-3-甲基羧酸酯噻吩衍生物,将其确定为一类新型肿瘤选择性化合物。这些衍生物显示出显着的抗增殖活性和显着的肿瘤细胞选择性,特别是对特定类型的肿瘤细胞,包括 T 淋巴瘤和前列腺 PC-3 细胞。这项研究突出了噻吩衍生物在靶向癌症治疗中的潜力,提供了对其作用机制和细胞摄取的见解 (Thomas 等人,2017 年)。

超分子堆积基序:Lightfoot 等人 (1999 年) 对超分子堆积基序的研究揭示了使用噻吩衍生物自组装芳基环,为一些柱状液晶提出了新颖的组织方式。这项研究为设计具有特定光学和电子特性的先进材料奠定了基础,利用了噻吩衍生物独特的结构特征 (Lightfoot 等人,1999 年)。

缓蚀:Djenane 等人 (2019 年) 合成了基于噻吩的膦酸酯衍生物并对其进行了研究,证明了它们作为酸性环境中低碳钢的缓蚀剂的效率。这项研究突出了噻吩衍生物在工业应用中的潜力,通过开发新型缓蚀剂来保护材料免受腐蚀 (Djenane 等人,2019 年)。

未来方向

The future directions for research on “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry. Given the wide range of therapeutic properties reported for thiophene derivatives , these compounds could be promising candidates for drug development.

作用机制

Target of Action

The primary targets of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide are the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The compound’s effectiveness against cox enzymes suggests it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of COX enzymes by N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, similar to the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .

属性

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-12-7-4-3-6-11(12)13(19-2)10-16-15(17)14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVNFEICZVZPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)